molecular formula C14H9Cl2F2N5O B10953047 N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10953047
M. Wt: 372.2 g/mol
InChI Key: INZKXCGWHIFXAO-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes dichlorophenyl, difluoromethyl, and methyl groups attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction is carried out under mild conditions, making it efficient and convenient for the synthesis of functionalized triazolopyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method is the intramolecular electrochemical dehydrogenative N–N bond formation. This metal- and oxidant-free process is conducted under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials . The reactions are performed in a simple undivided cell under constant current conditions with nBu4NBr as both the redox mediator and the electrolyte.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, trifluoromethanesulfonate, and various oxidizing and reducing agents. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and efficiency.

Major Products Formed

The major products formed from these reactions include functionalized triazolopyrimidine derivatives with modified substituents. These derivatives can exhibit different chemical and biological properties, making them valuable for various applications.

Scientific Research Applications

N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate specific molecular pathways, offering potential treatments for various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide include other triazolopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific research applications, offering unique opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C14H9Cl2F2N5O

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H9Cl2F2N5O/c1-6-5-9(11(17)18)23-14(19-6)21-12(22-23)13(24)20-8-4-2-3-7(15)10(8)16/h2-5,11H,1H3,(H,20,24)

InChI Key

INZKXCGWHIFXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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